1-(cyclobutylmethyl)-4-cyclopropyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound typically includes its molecular formula, structure, and functional groups. These details provide a basic understanding of the compound’s chemical nature .
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and more .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents, products, reaction conditions, and mechanisms .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis Techniques and Structural Insights
Peptidotriazoles via Copper-Catalyzed Cycloadditions : The cycloaddition of azides to alkynes, catalyzed by copper(I), represents a crucial synthetic pathway to 1H-[1,2,3]-triazoles. This method has been applied to create peptidotriazoles on solid phases, showcasing compatibility with peptide synthesis and yielding high conversion and purity rates. The structural elucidation of these compounds provides foundational knowledge for understanding the chemical behavior and potential applications of 1,2,4-triazole derivatives (Tornøe, Christensen, & Meldal, 2002).
Crystal and Molecular Structures : Detailed analysis of triazole derivatives' crystal and molecular structures, such as 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, has revealed significant delocalization of π-electron density within the triazole ring. This structural insight is crucial for understanding the chemical properties and reactivity of such compounds (Boechat et al., 2010).
Mechanochemical Evaluation of Triazoles : The study of 1,4- and 1,5-disubstituted 1,2,3-triazoles under mechanochemical conditions provided insights into molecular stability and reactivity. This research helps to understand the effects of regiochemical modifications on the mechanical properties of triazole-based polymers, offering implications for designing materials with tailored mechanical properties (Brantley et al., 2012).
Potential Applications
Biological Activities : Various 1,2,4-triazole derivatives have been synthesized and assessed for their biological activities, including antimicrobial and cytotoxic properties. Such studies highlight the potential of triazole compounds in developing new therapeutic agents with specific biological activities (Al-Soud, Al-Masoudi, & Ferwanah, 2003).
Material Science Applications : The synthesis and characterization of polymers containing 1,2,3-triazolyl units, facilitated by click chemistry, indicate the utility of triazole derivatives in creating materials with desirable properties such as good thermal stability and solubility. These materials have potential applications in various fields, including coatings and adhesives (Zhu et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(cyclobutylmethyl)-4-cyclopropyl-5-methyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-12-13(7-9-3-2-4-9)11(15)14(8)10-5-6-10/h9-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUVLMMEOJTLIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CC2)CC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.